6-Phenyl-3,4-dihydro-2h-1-benzopyran-4-one
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Overview
Description
6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one is a chemical compound with the molecular formula C15H12O2 and a molecular weight of 224.26 g/mol . It is a member of the flavanones class, which are aromatic, colorless ketones derived from flavone . This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one typically involves the reaction of benzaldehyde with acetophenone in the presence of a base catalyst . The reaction conditions often include heating the mixture to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has shown its potential as an antiproliferative agent against cancer cell lines.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by inhibiting certain kinases and activating apoptotic pathways . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one can be compared with other similar compounds, such as:
7-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-one: This compound has a hydroxyl group at the 7th position, which may alter its chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C15H12O2 |
---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
6-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O2/c16-14-8-9-17-15-7-6-12(10-13(14)15)11-4-2-1-3-5-11/h1-7,10H,8-9H2 |
InChI Key |
DLQGWNBLQDVNFX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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